Cas no 1805448-98-9 (3-Amino-5-chloro-2-(trifluoromethyl)benzyl chloride)

3-Amino-5-chloro-2-(trifluoromethyl)benzyl chloride 化学的及び物理的性質
名前と識別子
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- 3-Amino-5-chloro-2-(trifluoromethyl)benzyl chloride
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- インチ: 1S/C8H6Cl2F3N/c9-3-4-1-5(10)2-6(14)7(4)8(11,12)13/h1-2H,3,14H2
- InChIKey: BEHUPQNZBQKKFP-UHFFFAOYSA-N
- SMILES: ClCC1C=C(C=C(C=1C(F)(F)F)N)Cl
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 14
- 回転可能化学結合数: 1
- 複雑さ: 198
- XLogP3: 3.1
- トポロジー分子極性表面積: 26
3-Amino-5-chloro-2-(trifluoromethyl)benzyl chloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A013010628-250mg |
3-Amino-5-chloro-2-(trifluoromethyl)benzyl chloride |
1805448-98-9 | 97% | 250mg |
499.20 USD | 2021-06-25 | |
Alichem | A013010628-500mg |
3-Amino-5-chloro-2-(trifluoromethyl)benzyl chloride |
1805448-98-9 | 97% | 500mg |
847.60 USD | 2021-06-25 | |
Alichem | A013010628-1g |
3-Amino-5-chloro-2-(trifluoromethyl)benzyl chloride |
1805448-98-9 | 97% | 1g |
1,475.10 USD | 2021-06-25 |
3-Amino-5-chloro-2-(trifluoromethyl)benzyl chloride 関連文献
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
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Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
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Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092
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Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
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David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774
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Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
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Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
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Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
3-Amino-5-chloro-2-(trifluoromethyl)benzyl chlorideに関する追加情報
Professional Introduction to 3-Amino-5-chloro-2-(trifluoromethyl)benzyl Chloride (CAS No. 1805448-98-9)
3-Amino-5-chloro-2-(trifluoromethyl)benzyl chloride is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound, with the chemical formula C₈H₅ClF₃NO, is characterized by its unique structural features, which include a benzyl chloride moiety attached to an amino group and a trifluoromethyl substituent. The presence of these functional groups makes it a versatile intermediate in the synthesis of various bioactive molecules.
The CAS number 1805448-98-9 provides a unique identifier for this compound, ensuring precise recognition and differentiation in scientific literature and industrial applications. The benzyl chloride component is particularly noteworthy, as it serves as a crucial building block in the formation of amides and other nitrogen-containing heterocycles. These derivatives are often explored for their potential pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.
One of the most compelling aspects of 3-amino-5-chloro-2-(trifluoromethyl)benzyl chloride is its role in the development of novel therapeutic agents. The trifluoromethyl group is a key structural feature that enhances the metabolic stability and lipophilicity of drug candidates, making them more suitable for oral administration. Recent studies have demonstrated that compounds incorporating trifluoromethyl groups exhibit improved binding affinity to biological targets, thereby increasing their efficacy.
In the realm of medicinal chemistry, the amino group in this compound allows for further functionalization through reductive amination or direct coupling reactions. These strategies are frequently employed to link the benzyl chloride moiety to other pharmacophores, creating complex molecules with tailored biological activities. For instance, researchers have utilized this intermediate to synthesize kinase inhibitors, which are critical in targeted cancer therapies.
Recent advancements in computational chemistry have further highlighted the significance of 3-amino-5-chloro-2-(trifluoromethyl)benzyl chloride as a synthetic intermediate. Molecular modeling studies have revealed that this compound can adopt multiple conformations, depending on the reaction conditions and neighboring functional groups. Such flexibility is advantageous in drug design, as it allows for the optimization of binding interactions with biological macromolecules.
The chloro substituent on the benzene ring adds another layer of reactivity to this compound. Chlorine atoms are known to participate in various electrophilic aromatic substitution reactions, enabling the introduction of additional functional groups at specific positions. This property makes 3-amino-5-chloro-2-(trifluoromethyl)benzyl chloride a valuable tool for constructing complex molecular architectures.
Industrial applications of this compound are also noteworthy. Pharmaceutical manufacturers often rely on high-purity intermediates like 3-amino-5-chloro-2-(trifluoromethyl)benzyl chloride to ensure the consistency and reliability of their synthetic pathways. The ability to produce this compound in large quantities under controlled conditions has made it indispensable in both academic research and commercial drug development.
From a synthetic chemistry perspective, one of the most intriguing aspects of this compound is its role in cross-coupling reactions. The benzyl chloride moiety can undergo palladium-catalyzed coupling with various nucleophiles, including aryl halides and organometallic reagents. These reactions are fundamental in constructing biaryl structures, which are prevalent in many pharmacologically active compounds.
The impact of 3-amino-5-chloro-2-(trifluoromethyl)benzyl chloride extends beyond traditional pharmaceutical applications. Researchers have explored its potential use in materials science, particularly in the synthesis of advanced polymers and liquid crystals. The unique electronic properties conferred by the trifluoromethyl group make these materials attractive for use in optoelectronic devices and coatings.
In conclusion, 3-amino-5-chloro-2-(trifluoromethyl)benzyl chloride represents a cornerstone in modern synthetic chemistry and drug development. Its multifaceted reactivity and structural versatility make it an indispensable tool for chemists working on next-generation therapeutics. As research continues to uncover new applications for this compound, its importance is likely to grow even further.
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